(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c1-4-28(18-19-10-7-6-8-11-19)35(31,32)21-16-14-20(15-17-21)25(30)27-26-29(5-2)24-22(33-3)12-9-13-23(24)34-26/h6-17H,4-5,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWUINKKLPFBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide is a novel derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
The synthesis involves the reaction of various precursors including benzyl amines and thiazole derivatives, leading to the formation of the sulfonamide moiety which is crucial for its biological activity. Detailed synthetic pathways have been documented in various studies, highlighting the efficiency of different reaction conditions and yields.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cell Proliferation Inhibition : In vitro assays have demonstrated that this compound inhibits cell proliferation in various cancer cell lines, including breast cancer (BT-20) and colon cancer (HT-29), with IC50 values ranging from 1.5 to 5.0 µM depending on the specific cell line and treatment duration .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| BT-20 | 2.0 | Src kinase inhibition |
| HT-29 | 3.5 | Induction of apoptosis |
| MCF7 | 1.8 | Cell cycle arrest |
The mechanism by which this compound exerts its anticancer effects appears to be multifaceted:
- Src Kinase Inhibition : The compound has shown to inhibit Src kinase, a critical player in cancer cell signaling pathways, leading to reduced cell proliferation and survival .
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic factors, suggesting that it may promote programmed cell death in cancer cells .
- Cell Cycle Arrest : Flow cytometry analyses reveal that treatment with the compound results in G1 phase arrest, preventing cells from progressing through the cycle .
Case Studies
Several case studies have been conducted to assess the efficacy of this compound:
- Study on Breast Cancer Cells : A study involving BT-20 cells reported a significant reduction in cell viability upon treatment with the compound at concentrations above 1 µM, correlating with increased apoptosis markers.
- Colon Cancer Models : In vivo studies using HT-29 xenograft models demonstrated that daily administration of the compound led to a notable decrease in tumor size compared to control groups, further supporting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (e.g., 60–80°C) enhance reaction rates but must avoid thermal degradation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while dichloromethane is used for acid-sensitive steps .
- Reaction Time : Prolonged reaction times (12–24 hours) ensure completion of multi-step coupling reactions, monitored via TLC .
- pH Control : Neutral to slightly basic conditions (pH 7–9) stabilize sulfamoyl and benzamide groups during condensation .
- Validation : Use HPLC to confirm purity (>95%) and NMR (¹H/¹³C) to verify structural integrity post-synthesis .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzyl, ethyl, methoxy groups), while ¹³C NMR confirms carbon backbone connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms the (Z)-configuration of the benzothiazolylidene moiety .
- HPLC : Quantifies purity and detects by-products (e.g., unreacted sulfamoyl precursors) .
Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases due to sulfamoyl and benzothiazole motifs’ known role in targeting active sites .
- Antimicrobial Screening : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Studies : Evaluate IC₅₀ values in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) to guide derivative synthesis?
- Methodological Answer :
- Systematic Substituent Variation : Modify the benzyl (e.g., electron-withdrawing groups) or ethylsulfamoyl groups to assess impact on bioactivity .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities with targets like EGFR or COX-2 .
- In Vitro/In Vivo Correlation : Compare analogs’ pharmacokinetic profiles (e.g., LogP, metabolic stability) to refine lead compounds .
Q. What strategies resolve contradictions in biological activity data across studies of structurally similar analogs?
- Methodological Answer :
- Comparative Substituent Analysis : For example, replacing the 4-methoxy group with nitro () may enhance antimicrobial activity but reduce solubility .
- Dose-Response Reevaluation : Test conflicting compounds at standardized concentrations (e.g., 1–100 µM) to control for assay variability .
- Meta-Analysis : Cross-reference bioactivity data from public databases (ChEMBL, PubChem) to identify consensus trends .
Q. What advanced methods elucidate the compound’s mechanism of action at the molecular level?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified protein targets (e.g., BSA for plasma protein binding studies) .
- Cryo-EM/X-ray Crystallography : Resolve ligand-target complexes to identify critical binding residues .
- Transcriptomic Profiling : RNA-seq or proteomics (LC-MS/MS) in treated cells to map downstream pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
